molecular formula C9H16O B2807603 2-Cyclopentyl-2-ethyloxirane CAS No. 1861640-73-4

2-Cyclopentyl-2-ethyloxirane

Cat. No. B2807603
CAS RN: 1861640-73-4
M. Wt: 140.226
InChI Key: JWNAOPHFOXNHDC-UHFFFAOYSA-N
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Description

“2-Cyclopentyl-2-ethyloxirane” is a type of organic compound . It is a variant of ethyloxirane , which is a class of cyclic ethers . It is also related to cyclopentyl methyl ether (CPME), a green solvent described in a holistic review .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, cyclopentanol can be prepared from cyclopentene through an initial addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . Another study describes the synthesis of new 2-cycloalkyl-2-oxazoline monomers, including 2-cyclobutyl (cBuOx), 2-cyclopentyl (cPentOx), and 2-cyclohexyl-2-oxazoline (cHexOx), through microwave-assisted cationic ring-opening polymerisation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, cyclopentanol can be synthesized from cyclopentene through an addition-esterification reaction with acetic acid, followed by a transesterification reaction with methanol . Another study discusses the reaction mechanisms of ethyloxirane, a cyclic ether intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the liquid heat capacities, standard enthalpy of formation, standard entropy, and standard vaporization enthalpy of cyclopentanol and cyclopentyl acetate were estimated using various methods . Another study discusses the high chemical resistance to organic solvents and high melting points of poly(2-cycloalkyl-2-oxazoline)s .

Mechanism of Action

The mechanism of action for similar compounds involves a concerted reaction with a four-part, circular transition state . This results in the originally electropositive oxygen atom ending up in the oxacyclopropane ring and the COOH group becoming COH .

Safety and Hazards

The safety data sheet for a related compound, cyclopentyl iodide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the application of green solvents like 2-Cyclopentyl-2-ethyloxirane and the replacement of conventional solvents with these green solvents . Another potential direction could be the exploration of new synthetic methods for 2-Cyclopentyl-2-ethyloxirane and related compounds .

properties

IUPAC Name

2-cyclopentyl-2-ethyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-9(7-10-9)8-5-3-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAOPHFOXNHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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